Chemical structure and properties of 3-Bromo-2-fluoro-5-methylbenzoyl chloride
Chemical structure and properties of 3-Bromo-2-fluoro-5-methylbenzoyl chloride
A Pivileged Scaffold Intermediate for Kinase and Epigenetic Modulator Synthesis [1]
Executive Summary
3-Bromo-2-fluoro-5-methylbenzoyl chloride (CAS: 1499840-13-9) is a specialized acyl chloride intermediate critical to modern medicinal chemistry.[1][2] It serves as a "privileged scaffold" donor, introducing a highly functionalized phenyl ring into drug candidates. Its specific substitution pattern—an ortho-fluorine for metabolic blocking and conformational restriction, and a meta-bromine as a handle for downstream cross-coupling—makes it indispensable in the synthesis of B-Raf kinase inhibitors and Lysine Acetyltransferase (KAT) inhibitors .
This guide provides a comprehensive technical analysis of its properties, synthesis protocols, and reactivity profiles, designed for researchers optimizing lead compounds in oncology.
Structural Analysis & Physicochemical Properties
The utility of this compound lies in its dense functionalization. The ortho-fluorine atom exerts a strong electronic effect, lowering the pKa of the parent acid and increasing the electrophilicity of the carbonyl carbon in the acyl chloride, while also influencing the torsional angle of the amide bond in downstream products.
Chemical Identity
| Property | Data |
| IUPAC Name | 3-Bromo-2-fluoro-5-methylbenzoyl chloride |
| CAS Number | 1499840-13-9 |
| Molecular Formula | C₈H₅BrClFO |
| Molecular Weight | 251.48 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/temp) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
Electronic & Steric Features
-
C1 (Acyl Chloride): Highly electrophilic due to the inductive withdrawal of the ortho-fluorine (C2).[1] Susceptible to rapid nucleophilic attack by amines or alcohols.
-
C2 (Fluorine): Provides metabolic stability by blocking the oxidation prone ortho-position.[1] It also induces a dipole that can lock conformation in protein binding pockets (e.g., hinge regions of kinases).
-
C3 (Bromine): A chemoselective handle.[1] Under standard acylation conditions, the C-Br bond remains inert, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold.
-
C5 (Methyl): A lipophilic anchor that fills hydrophobic pockets in target enzymes (e.g., KAT6B or B-Raf).[1]
Synthesis & Production Protocol
The synthesis of 3-Bromo-2-fluoro-5-methylbenzoyl chloride is typically achieved via the chlorination of its acid precursor, 3-bromo-2-fluoro-5-methylbenzoic acid (CAS 72518-16-2).
Validated Laboratory Scale Protocol
Note: All steps must be performed under an inert atmosphere (N₂ or Ar) due to moisture sensitivity.
Reagents:
-
Precursor: 3-Bromo-2-fluoro-5-methylbenzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq)
-
Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Suspension: Charge a flame-dried round-bottom flask with the benzoic acid precursor and anhydrous DCM (0.5 M concentration).
-
Activation: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate, which accelerates the reaction).
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Caution: Gas evolution (CO, CO₂, HCl).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by quenching an aliquot with methanol and checking for the methyl ester via LCMS.
-
Workup: Concentrate the mixture in vacuo to remove solvent and excess chlorinating agent. Azeotrope with toluene (2x) to remove residual HCl.
-
Yield: The resulting yellow oil/solid is typically used immediately without further purification to prevent hydrolysis.[1]
Reactivity & Derivatization Workflows
The compound's dual-reactive nature (Acyl Cl vs. Aryl Br) allows for modular drug assembly. The acyl chloride is the "primary" reactive site, while the aryl bromide serves as a "latent" reactive site.
Chemoselective Pathways
The following diagram illustrates the logical flow for utilizing this intermediate in drug synthesis.
Figure 1: Sequential derivatization strategy. Path A must generally precede Path B to avoid side reactions with the sensitive acyl chloride during metal catalysis.
Applications in Drug Discovery[1][4]
This specific scaffold is documented in patent literature for high-value oncology targets.
Case Study: KAT Inhibitors (Epigenetics)
In the development of inhibitors for MYST family histone acetyltransferases (specifically KAT6A/B), this chloride is used to synthesize benzisoxazole sulfonamide derivatives.[1]
-
Mechanism: The benzoyl group acts as a linker, positioning the sulfonamide warhead near the acetyl-CoA binding site.[1]
-
Reference: See Patent US20200039945A1 and EP3810602A1 where this specific intermediate is reacted with ammonium hydroxide or complex amines to form the core amide structure.[1]
Case Study: B-Raf Kinase Inhibitors
The 3-bromo-2-fluoro motif is a classic bioisostere used in kinase inhibitors to target the ATP-binding pocket.[1]
-
Utility: The bromine allows for the attachment of heteroaryl groups (like pyrazoles or imidazoles) that interact with the kinase hinge region, while the fluorine modulates the acidity of the NH-amide proton, strengthening hydrogen bonding with the enzyme backbone.
-
Reference: Patent US8859548B2 describes the use of the acid precursor in synthesizing Raf inhibitors for melanoma treatment.[1]
Handling, Stability & Safety
Hazard Identification (GHS)
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.[3]
-
EUH014: Reacts violently with water.[1]
-
H290: May be corrosive to metals.
Storage & Stability
-
Hydrolysis Risk: The compound degrades rapidly in moist air to release HCl gas and the parent benzoic acid.[1]
-
Storage Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C. Seal containers with Parafilm.
-
Solvent Compatibility: Avoid protic solvents (Methanol, Ethanol, Water). Use anhydrous DCM, THF, or DMF.
Emergency Neutralization
In case of a spill, do not use water. Absorb with dry sand or vermiculite. Neutralize the area with a dilute solution of sodium bicarbonate only after the bulk material has been mechanically removed.
References
-
PubChem. (n.d.). 3-Bromo-2-fluoro-5-methylbenzoyl chloride (Compound).[1][2][4][3][5][6][7][8] National Library of Medicine. Retrieved from [Link]
-
Vertex Pharmaceuticals. (2020).[1] Compounds acting as KAT inhibitors.[4][9][10] U.S. Patent US20200039945A1. Retrieved from [4]
-
Novartis AG. (2014).[11] Compounds and compositions as protein kinase inhibitors. U.S. Patent US8859548B2. Retrieved from [11]
-
Pfizer Inc. (2021).[1] Benzisoxazole sulfonamide derivatives. European Patent EP3810602A1. Retrieved from [10]
Sources
- 1. EP2727918B1 - Compounds and Compositions as Protein Kinase Inhibitors - Google Patents [patents.google.com]
- 2. 374554-41-3|3-Bromo-2-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 3. chemical-label.com [chemical-label.com]
- 4. US20200039945A1 - Compounds - Google Patents [patents.google.com]
- 5. 1536225-35-0|5-Bromo-3-chloro-2-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 6. 1518390-38-9|3-Bromo-2,5,6-trifluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 7. 1499840-13-9|3-Bromo-2-fluoro-5-methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 8. TW202115048A - è¯å¹¶ç°ãå磺é¯èºè¡çç© - Google Patents [patents.google.com]
- 9. US11492346B2 - Benzisoxazole sulfonamide derivatives - Google Patents [patents.google.com]
- 10. EP3810602A1 - Compounds - Google Patents [patents.google.com]
- 11. US8859548B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
